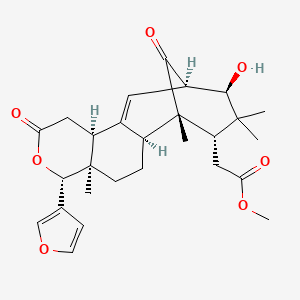

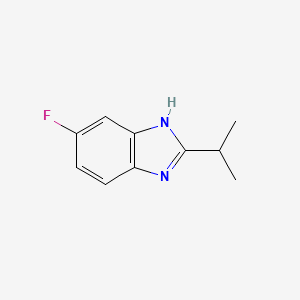

![molecular formula C12H14N2 B579724 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 18390-15-3](/img/structure/B579724.png)

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” belongs to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” are not available, benzimidazoles can generally be synthesized through the oxidative cyclization of anilines . A study reported the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles .Applications De Recherche Scientifique

Immunotropic Activity : Derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have shown immunotropic activity. For instance, certain compounds demonstrated significant inhibition of the humoral immune response and stimulated the cellular type of response in mouse models (Nawrocka & Zimecki, 1998).

Herbicidal Activities : Benzimidazole derivatives, including dihydropyrimido-benzimidazoles, were tested for herbicidal activities. Specific derivatives showed promising biological activity against weeds, although their development was halted due to insufficient activity against certain weed biotypes (Bocion et al., 1987).

Anticancer Properties : Research has indicated that N-methylated benzimidazoles and related compounds exhibit antiproliferative activity against various cancer cells. Some compounds displayed selective activity against specific cancer cell lines (Perin et al., 2020).

Synthesis of Novel Compounds : Effective methods for synthesizing various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have been developed, paving the way for the creation of new polyazaheterocycles (Begunov et al., 2018).

Potential in Treatment of Parkinson's Disease : Inhibition of neuronal nitric oxide synthase by 7-Nitroindazole, a compound related to benzimidazoles, was shown to protect against MPTP-induced parkinsonism in animal models. This suggests potential applications in treating Parkinson's disease (Hantraye et al., 1996).

Propriétés

IUPAC Name |

7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJUTTWFCQIPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCCCC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663561 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

CAS RN |

18390-15-3 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

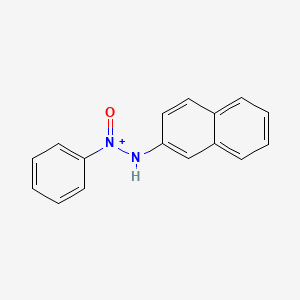

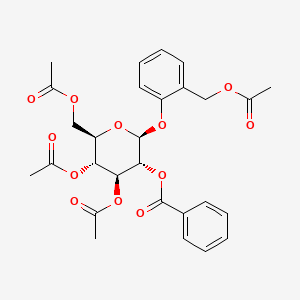

![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)

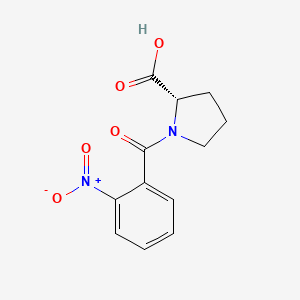

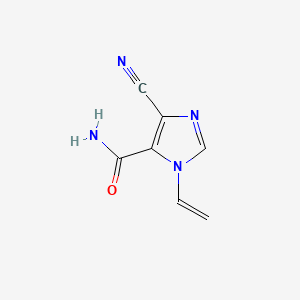

![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)

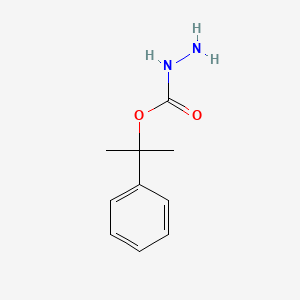

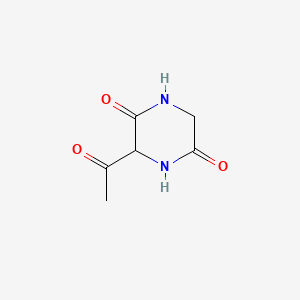

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)